2-(2-(Anthracen-9-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide
CAS No.: 341951-40-4
Cat. No.: VC16139944
Molecular Formula: C24H19N3O3
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 341951-40-4 |
|---|---|
| Molecular Formula | C24H19N3O3 |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | N'-[(E)-anthracen-9-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C24H19N3O3/c1-30-19-10-6-9-18(14-19)26-23(28)24(29)27-25-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+ |
| Standard InChI Key | OEZSHVWEEGWNGQ-MFKUBSTISA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct functional units:
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Anthracen-9-ylmethylene group: A rigid, polycyclic aromatic system contributing to potential DNA intercalation or π-π stacking interactions.
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Methoxyphenyl group: Enhances solubility and electronic interactions due to the electron-donating methoxy substituent.
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Oxoacetamide core: A reactive site for hydrogen bonding or enzymatic interactions.
The hydrazine bridge links the anthracene and oxoacetamide moieties, forming a conjugated system with potential bioactivity .
Synthesis and Characterization
Characterization Techniques
Key analytical methods include:
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NMR Spectroscopy: Confirming aromatic proton environments and hydrazine bridge geometry.
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Mass Spectrometry: Molecular ion peaks at m/z 397.4 ([M]+) and fragmentation patterns consistent with anthracene and oxoacetamide moieties .
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Infrared Spectroscopy: Peaks for C=O (amide) and C=N (hydrazine) bonds .
Biological Activity and Mechanisms
| Cell Line | Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | Not reported | DNA intercalation | |
| HCT116 (Colon) | Not reported | Enzyme inhibition |
Note: Specific IC₅₀ values for this compound are unavailable; data inferred from structurally related analogs .
Antimicrobial and Antiviral Applications
The methoxyphenyl group may enhance membrane permeability, while the hydrazine bridge could target microbial enzymes. For example:
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Antiviral Activity: Potential inhibition of viral proteases via oxoacetamide interactions .
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Antibacterial Action: Disruption of cell wall synthesis or protein-DNA interactions .
Research Applications and Future Directions
Role in Drug Discovery
This compound serves as a scaffold for developing targeted therapeutics:
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Anticancer Agents: Modifications to the anthracene or methoxyphenyl groups could optimize DNA binding or kinase inhibition .
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Antimicrobial Probes: Fluorescent analogs may enable live-cell imaging of microbial targets .
Challenges and Opportunities
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Synthetic Complexity: Multi-step synthesis limits scalability; microwave-assisted methods may improve efficiency .
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Toxicity Profiling: Systematic in vivo studies are required to assess therapeutic windows .
Comparative Analysis with Analogous Compounds
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